molecular formula C7H5BrN4O B6272701 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 944718-29-0

5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B6272701
CAS No.: 944718-29-0
M. Wt: 241.04 g/mol
InChI Key: LCURBDWCMSYHQB-UHFFFAOYSA-N
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Description

5-(5-Bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains both pyridine and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid hydrazide with a suitable nitrile under acidic conditions to form the oxadiazole ring . The reaction conditions often include heating the mixture to reflux in a solvent such as ethanol or acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized oxadiazole compounds.

Scientific Research Applications

5-(5-Bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both pyridine and oxadiazole rings, which confer distinct chemical and biological properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine involves the reaction of 5-bromopyridine-2-carboxylic acid with thionyl chloride to form 5-bromopyridine-2-carbonyl chloride. This intermediate is then reacted with 2-amino-1,3,4-oxadiazole to form the final product.", "Starting Materials": [ "5-bromopyridine-2-carboxylic acid", "thionyl chloride", "2-amino-1,3,4-oxadiazole" ], "Reaction": [ "Step 1: 5-bromopyridine-2-carboxylic acid is reacted with thionyl chloride to form 5-bromopyridine-2-carbonyl chloride.", "Step 2: 5-bromopyridine-2-carbonyl chloride is then reacted with 2-amino-1,3,4-oxadiazole in the presence of a base such as triethylamine to form the final product, 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine." ] }

CAS No.

944718-29-0

Molecular Formula

C7H5BrN4O

Molecular Weight

241.04 g/mol

IUPAC Name

5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C7H5BrN4O/c8-4-1-2-5(10-3-4)6-11-12-7(9)13-6/h1-3H,(H2,9,12)

InChI Key

LCURBDWCMSYHQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C2=NN=C(O2)N

Purity

95

Origin of Product

United States

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